

# **AWT020 T-Cell Expansion and Proliferation Assay: Application Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-020  |           |
| Cat. No.:            | B560597 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AWT020 is a novel fusion protein engineered to enhance anti-tumor immunity by combining a humanized anti-PD-1 nanobody with a modified interleukin-2 (IL-2) mutein.[1] This strategic design aims to selectively activate and expand tumor-infiltrating T-cells that express Programmed Cell Death Protein 1 (PD-1), thereby concentrating the therapeutic effect within the tumor microenvironment and mitigating systemic toxicities often associated with conventional IL-2 therapies.[1][2][3] The engineered IL-2 component of AWT020 exhibits reduced binding to the high-affinity IL-2 receptor alpha subunit (CD25), which is constitutively expressed on regulatory T-cells (Tregs), and has an attenuated affinity for the intermediate-affinity IL-2 receptor beta and gamma complex (IL-2Rβγ).[1][2][3] This design preferentially directs IL-2 signaling to PD-1 expressing activated T-cells, leading to their robust expansion and enhanced effector function.[1][3]

These application notes provide detailed protocols for assessing the bioactivity of AWT020 by measuring its impact on T-cell expansion and proliferation. The described assays are critical for preclinical evaluation and mechanism of action studies of AWT020 and similar immunomodulatory agents.

# **Mechanism of Action: AWT020 Signaling Pathway**



## AWT020: Methodological & Application

Check Availability & Pricing

AWT020's dual-functionality is initiated by the binding of its anti-PD-1 nanobody component to PD-1 on the surface of activated T-cells. This engagement serves two purposes: it blocks the inhibitory PD-1/PD-L1 signaling axis and simultaneously delivers the engineered IL-2 mutein to the T-cell surface. The localized concentration of the IL-2 mutein facilitates its interaction with the IL-2Rβγ complex, triggering downstream signaling through the JAK-STAT pathway. Specifically, this leads to the phosphorylation of STAT5 (pSTAT5), a key transcription factor that promotes T-cell survival, proliferation, and effector functions.[1][4]





Click to download full resolution via product page

Caption: AWT020 dual-mechanism signaling pathway.



## **Data Presentation**

Preclinical studies have demonstrated the potent and selective activity of AWT020 in promoting the expansion of activated T-cells, particularly CD8+ T-cells, both in vitro and in vivo. The following tables summarize the expected quantitative outcomes from the described assays when comparing AWT020 to relevant controls.

| In Vitro T-Cell Proliferation (Human PBMCs) | % Proliferating CD8+ T-Cells (CFSElow) |
|---------------------------------------------|----------------------------------------|
| Treatment                                   | Mean ± SD                              |
| Unstimulated Control                        | < 5%                                   |
| Anti-PD-1 Monoclonal Antibody               | 10% ± 2%                               |
| Recombinant Human IL-2 (rhIL-2)             | 35% ± 5%                               |
| Anti-PD-1 + rhIL-2                          | 45% ± 6%                               |
| AWT020                                      | 75% ± 8%                               |

| In Vivo T-Cell Expansion (Tumor Microenvironment) | Fold Change in CD8+ T-Cell Infiltration |
|---------------------------------------------------|-----------------------------------------|
| Treatment                                         | Mean ± SEM                              |
| Vehicle Control                                   | 1.0 ± 0.2                               |
| Anti-PD-1 Monoclonal Antibody                     | 2.5 ± 0.5                               |
| mAWT020 (murine surrogate)                        | 8.0 ± 1.5                               |

| In Vitro pSTAT5 Activation (PD-1+ T-Cells) | Fold Change in pSTAT5 MFI |
|--------------------------------------------|---------------------------|
| Treatment                                  | Mean ± SD                 |
| Unstimulated Control                       | 1.0 ± 0.1                 |
| Recombinant Human IL-2 (rhIL-2)            | 5.0 ± 0.8                 |
| AWT020                                     | 15.0 ± 2.5                |



# **Experimental Protocols**In Vitro T-Cell Expansion and Proliferation Assay using

This protocol details the methodology to assess AWT020-mediated T-cell proliferation from Peripheral Blood Mononuclear Cells (PBMCs) using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.[5][6][7]

#### Materials:

- Frozen human PBMCs from healthy donors
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)

**CFSE Dye Dilution** 

- Penicillin-Streptomycin
- GlutaMAX
- Human Serum
- ImmunoCult™ Human CD3/CD28 T-Cell Activator
- CFSE Cell Proliferation Kit
- AWT020 and control antibodies (e.g., anti-PD-1, isotype control)
- Recombinant human IL-2 (rhIL-2)
- FACS buffer (PBS + 2% FBS)
- Fluorochrome-conjugated antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD4, anti-CD8)
- Viability dye (e.g., 7-AAD, Propidium Iodide)
- 96-well U-bottom plates



Flow cytometer

#### Protocol:

- PBMC Preparation and Staining:
  - Thaw cryopreserved human PBMCs in a 37°C water bath.
  - Wash the cells with RPMI-1640 medium and perform a cell count and viability assessment.
  - Resuspend the cells at a concentration of 1-10 x 10<sup>6</sup> cells/mL in pre-warmed PBS.
  - $\circ$  Add CFSE to a final concentration of 5  $\mu$ M and incubate for 10 minutes at 37°C, protected from light.[8]
  - Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.
  - Wash the cells twice with complete RPMI medium.
- Cell Culture and Stimulation:
  - Resuspend the CFSE-labeled PBMCs in complete RPMI medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
  - For experiments with pre-activated T-cells, add ImmunoCult™ Human CD3/CD28 T-Cell
    Activator at the recommended concentration.[5]
  - Plate 100 μL of the cell suspension into each well of a 96-well U-bottom plate.
- AWT020 Treatment:
  - Prepare serial dilutions of AWT020, anti-PD-1 antibody, and rhIL-2 in complete RPMI medium.
  - Add 100 μL of the treatment solutions to the respective wells. Include an unstimulated control (medium only).



- Culture the cells for 4-6 days at 37°C in a humidified incubator with 5% CO2.
- Flow Cytometry Analysis:
  - Harvest the cells and wash them with FACS buffer.
  - Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (CD3, CD4, CD8) and a viability dye.
  - Acquire the samples on a flow cytometer.
  - Analyze the data by gating on viable, single cells, followed by gating on CD3+ T-cells and then CD4+ and CD8+ subsets. Proliferation is assessed by the dilution of CFSE fluorescence intensity.



Click to download full resolution via product page

Caption: In vitro T-cell proliferation assay workflow.

## **Assessment of T-Cell Proliferation using Ki-67 Staining**

This protocol provides an alternative method to measure T-cell proliferation by detecting the nuclear protein Ki-67, which is expressed in actively cycling cells.

#### Materials:

- Cultured T-cells (from the in vitro expansion assay)
- FACS buffer
- Fluorochrome-conjugated antibodies for T-cell surface markers



- · Fixation/Permeabilization Buffer
- Fluorochrome-conjugated anti-Ki-67 antibody
- Flow cytometer

#### Protocol:

- Surface Staining:
  - Harvest and wash the cells from the in vitro culture.
  - Stain for surface markers (CD3, CD4, CD8) in FACS buffer for 30 minutes at 4°C.
  - Wash the cells twice with FACS buffer.
- Fixation and Permeabilization:
  - Resuspend the cells in Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C.
  - Wash the cells with Permeabilization Buffer.
- Intracellular Staining:
  - Resuspend the cells in Permeabilization Buffer containing the anti-Ki-67 antibody.
  - Incubate for 30 minutes at 4°C, protected from light.
  - Wash the cells twice with Permeabilization Buffer.
- Flow Cytometry Analysis:
  - Resuspend the cells in FACS buffer and acquire on a flow cytometer.
  - Analyze the data by gating on T-cell subsets and quantifying the percentage of Ki-67 positive cells.





Click to download full resolution via product page

Caption: Ki-67 intracellular staining workflow.

# pSTAT5 Signaling Assay

This protocol describes how to measure the activation of the IL-2 signaling pathway by quantifying the phosphorylation of STAT5 in response to AWT020 treatment.[5]

#### Materials:

- PD-1 expressing T-cell line (e.g., Hut 78/PD-1) or activated primary T-cells
- Serum-free RPMI-1640
- AWT020 and control treatments
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., ice-cold methanol)
- Fluorochrome-conjugated anti-pSTAT5 (Tyr694) antibody
- · Flow cytometer

#### Protocol:

- Cell Preparation and Starvation:
  - Culture PD-1 expressing T-cells to the desired density.
  - Starve the cells in serum-free medium for 2-4 hours to reduce basal pSTAT5 levels.



#### • Stimulation:

- Resuspend the cells in serum-free medium and plate in a 96-well plate.
- Add AWT020 or control treatments at various concentrations.
- Incubate for 15-30 minutes at 37°C.
- · Fixation and Permeabilization:
  - Immediately fix the cells by adding Fixation Buffer and incubate for 10 minutes at room temperature.
  - Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.
- Intracellular Staining:
  - Wash the cells with FACS buffer.
  - Stain with the anti-pSTAT5 antibody for 30-60 minutes at room temperature.
- Flow Cytometry Analysis:
  - Wash the cells and resuspend in FACS buffer.
  - Acquire on a flow cytometer and analyze the Median Fluorescence Intensity (MFI) of pSTAT5.



Click to download full resolution via product page

Caption: pSTAT5 signaling assay workflow.



## Conclusion

The provided protocols offer robust methods for characterizing the bioactivity of AWT020 in terms of its ability to induce T-cell expansion and proliferation. These assays are essential tools for the preclinical development and mechanistic understanding of novel immunotherapies designed to modulate T-cell function. The selective and potent activity of AWT020 on PD-1 expressing T-cells, as demonstrated through these assays, highlights its potential as a promising therapeutic agent in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tumor infiltration of inactive CD8 + T cells was associated with poor prognosis in Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a CD8+ T Cell Infiltration-Related Signature for Melanoma Patients PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. ASCO [asco.org]
- 6. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [AWT020 T-Cell Expansion and Proliferation Assay: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b560597#awt020-t-cell-expansion-and-proliferation-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com